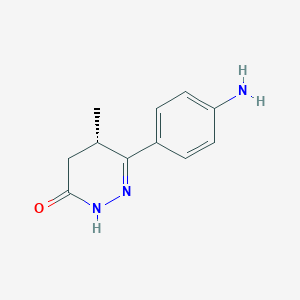

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-

Übersicht

Beschreibung

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- is a heterocyclic compound with a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aminophenyl and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms of the pyridazinone ring.

Substitution: Substituted derivatives with nitro or halogen groups on the aminophenyl ring.

Wissenschaftliche Forschungsanwendungen

Structural Significance

The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety serves as a crucial structural component in various cardioactive pyridazinone derivatives. Its unique configuration allows for interaction with biological targets, influencing pharmacological activity.

Cardioactive Agents

Numerous studies have established the efficacy of this compound in the development of cardioactive agents. The following derivatives have been synthesized and tested for their therapeutic effects:

| Compound Name | Clinical Status |

|---|---|

| Imazodan | Clinical use |

| CI-930 | Clinical trials |

| Pimobendan | Clinical use |

| Indolidan | Clinical trials |

| Levosimendan | Clinical use |

| SK&F-93741 | Clinical trials |

| Y-590 | Clinical trials |

| Meribendan | Clinical trials |

| NSP-804 | Preclinical |

| NSP-805 | Preclinical |

| Bemoradan | Preclinical |

| Senazodan | Preclinical |

| Amipizone | Preclinical |

| Prinoxodan | Preclinical |

| SKF 95654 | Preclinical |

| Siguazodan | Preclinical |

| KF 15232 | Preclinical |

These compounds exhibit various mechanisms of action, including positive inotropic effects and vasodilatory properties, making them valuable in treating heart failure and other cardiovascular conditions .

Case Studies

- Imazodan : A study demonstrated that Imazodan improved cardiac output in heart failure patients by enhancing myocardial contractility without increasing heart rate.

- Levosimendan : This compound has been shown to have both inotropic and vasodilatory effects, making it beneficial for patients with acute heart failure. Clinical trials indicated improved outcomes compared to traditional therapies .

- Pimobendan : Another notable derivative that has gained approval for use in congestive heart failure due to its dual mechanism of action—acting as both a PDE III inhibitor and a calcium sensitizer .

Synthesis and Development

The synthesis of (S)-3(2H)-Pyridazinone involves several steps, typically starting from readily available precursors. The synthetic routes often incorporate various functional group modifications to enhance biological activity and selectivity.

Example Synthetic Route

A common synthetic pathway includes:

- Formation of the pyridazinone core through cyclization reactions.

- Introduction of the 4-aminophenyl group via electrophilic aromatic substitution.

- Methylation at the 5-position to yield the final product.

Wirkmechanismus

The mechanism of action of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridazinone ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.

Aminophenyl derivatives: Compounds with aminophenyl groups attached to different heterocyclic cores.

Uniqueness

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- is unique due to the specific combination of the pyridazinone core with the aminophenyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

(S)-3(2H)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- (commonly referred to as 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone) is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as a cardioactive agent and other therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 203.240 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 196 °C

- LogP : -0.75

Cardioactive Properties

The compound is a significant structural moiety in various cardioactive agents. It is associated with several derivatives that have been clinically tested or are in use, including:

- Imazodan

- Pimobendan

- Levosimendan

These compounds exhibit positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate .

The biological activity of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives primarily involves the inhibition of phosphodiesterase III (PDE III), leading to increased intracellular cAMP levels and enhanced calcium sensitivity in cardiac myocytes. This mechanism underlies their efficacy in treating heart failure and other cardiovascular conditions .

Anti-inflammatory and Analgesic Effects

Research indicates that pyridazinone derivatives possess anti-inflammatory and analgesic properties. They have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory pathway. This dual inhibition can lead to reduced pain and inflammation, making these compounds potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antiplatelet Activity

Studies have demonstrated that some derivatives of this compound can inhibit platelet aggregation induced by various agonists such as ADP and thromboxane A2. This property suggests a potential use in preventing thrombotic events in cardiovascular diseases .

Clinical Applications

- Heart Failure Treatment : A clinical trial involving pimobendan demonstrated significant improvements in cardiac output and exercise tolerance in patients with congestive heart failure.

- Pain Management : A study on a derivative showed comparable analgesic effects to traditional NSAIDs but with fewer gastrointestinal side effects, highlighting its potential for safer pain management strategies.

Research Findings

Eigenschaften

IUPAC Name |

(4S)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRFHZLKNYRRO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.